Cas no 10433-41-7 (1,3-Benzenedicarboxylicacid, 5-sulfo-, 1,3-dimethyl ester, potassium salt (1:1))

10433-41-7 structure
Nome del prodotto:1,3-Benzenedicarboxylicacid, 5-sulfo-, 1,3-dimethyl ester, potassium salt (1:1)
1,3-Benzenedicarboxylicacid, 5-sulfo-, 1,3-dimethyl ester, potassium salt (1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-Benzenedicarboxylicacid, 5-sulfo-, 1,3-dimethyl ester, potassium salt (1:1)
- potassium dimethyl 5-sulphonatoisophthalate
- potassium,3,5-bis(methoxycarbonyl)benzenesulfonate
- 1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-dimethyl ester, potassium salt
- 5-Sulfo-1,3-benzenedicarboxylic acid, 1,3-dimethyl ester, potassium salt
- Dimethyl 5-sulfoisophthalate, potassium salt
- 5-Potassiosulfoisophthalic acid dimethyl ester
- 5-(Potassiooxysulfonyl)-1,3-benzenedicarboxylic acid dimethyl ester
- NS00085136
- BIM-0023935.P001
- B4AU4573KM
- CCG-10946
- potassium;3,5-bis(methoxycarbonyl)benzenesulfonate
- Potassium dimethyl 5-sulfonatoisophthalate
- DTXSID4065076
- EINECS 233-915-0
- 1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-dimethyl ester, potassium salt (1:1)
- SCHEMBL472611
- 10433-41-7
- Isophthalic acid, 5-potassium sulfo, dimethyl ester
-
- Inchi: InChI=1S/C10H10O7S.K/c1-16-9(11)6-3-7(10(12)17-2)5-8(4-6)18(13,14)15;/h3-5H,1-2H3,(H,13,14,15);/q;+1/p-1
- Chiave InChI: FJIZBDJKYXYPAE-UHFFFAOYSA-M
- Sorrisi: [K+].COC(C1C=C(C(OC)=O)C=C(S([O-])(=O)=O)C=1)=O
Proprietà calcolate
- Massa esatta: 311.97057
- Massa monoisotopica: 311.970605
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 19
- Conta legami ruotabili: 5
- Complessità: 404
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 118
Proprietà sperimentali
- Densità: g/cm3
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- PSA: 109.8
- LogP: 1.24470
1,3-Benzenedicarboxylicacid, 5-sulfo-, 1,3-dimethyl ester, potassium salt (1:1) Letteratura correlata
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
5. Book reviews
10433-41-7 (1,3-Benzenedicarboxylicacid, 5-sulfo-, 1,3-dimethyl ester, potassium salt (1:1)) Prodotti correlati
- 1490503-36-0(1-(2-Cyclopentylthiazol-5-yl)ethanone)
- 1890640-76-2(3-(3-fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-5-amine)
- 2229168-25-4(2-hydroxy-2-1-(5-methylpyridin-2-yl)cyclopropylacetic acid)
- 773135-31-2(Ethyl 3-fluoro-4-(trifluoromethyl)benzoate)
- 1021055-57-1(N-[6-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]benzamide)
- 2137800-10-1(2-(4-Fluorophenoxy)ethanesulfonyl fluoride)
- 2763955-62-8(4-(2,2,2-Trifluoroacetamido)spiro[2.3]hexane-4-carboxylic acid)
- 2680833-40-1(2-{(benzyloxy)carbonyl(2-methoxyethyl)amino}-4-(chloromethyl)-1,3-thiazole-5-carboxylic acid)
- 6935-63-3(4,4''-(E)-ethene-1,2-diyldibenzenecarboximidamide dihydrochloride)
- 1251679-35-2(8-methoxy-N-(3-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso
